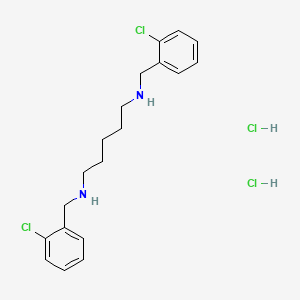
N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride: is a chemical compound with the molecular formula C19H24Cl2N2.2HCl. It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves the reaction of 2-chlorobenzylamine with pentamethylene diamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated benzylamines on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N,N’-Decamethylenebis(2-chlorobenzylamine) dihydrochloride
- N,N’-Pentamethylenebis(trimethylammonium iodide)
- 2-Chlorobenzylamine
Comparison: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is unique due to its specific pentamethylene linkage and the presence of two chlorobenzylamine groups. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the pentamethylene linkage provides flexibility and spatial arrangement that can influence its binding to molecular targets.
Propriétés
Numéro CAS |
2229-39-2 |
|---|---|
Formule moléculaire |
C19H26Cl4N2 |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H |
Clé InChI |
VFZXCZMELDLREE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


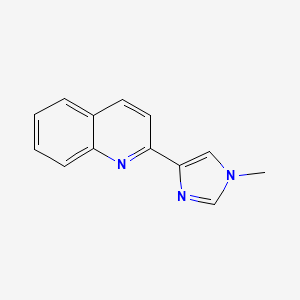

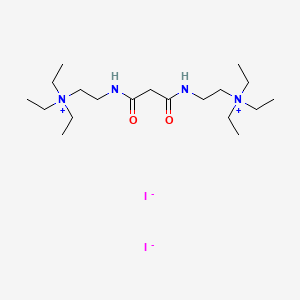
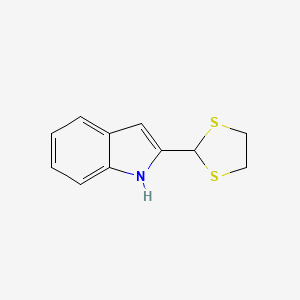
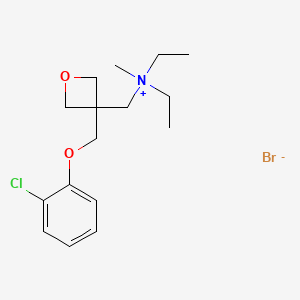
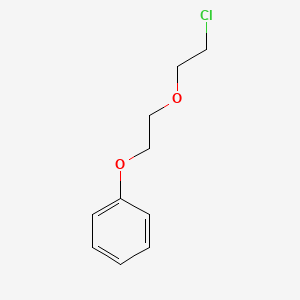
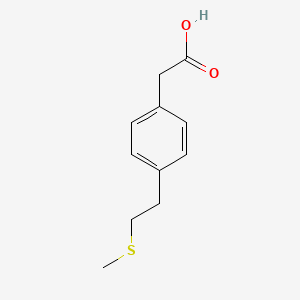
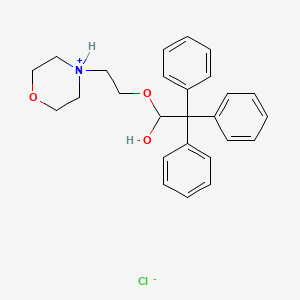
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
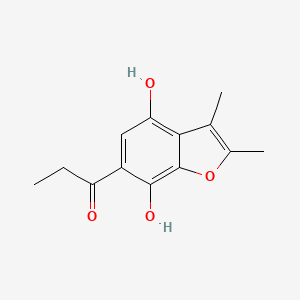
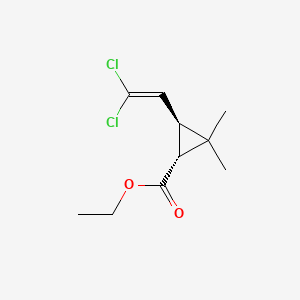
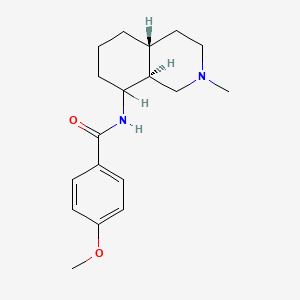
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

